(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Overview
Description
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile: is a complex organic compound characterized by the presence of a fluorophenyl group, a thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with α-haloketones to yield the thiazole ring.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole and furan rings through a Knoevenagel condensation reaction with malononitrile under basic conditions to form the desired enenitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
- (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
- (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Uniqueness
The presence of the fluorophenyl group in (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPQIBDANYVCJR-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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